2-二乙胺基乙基己酸酯

描述

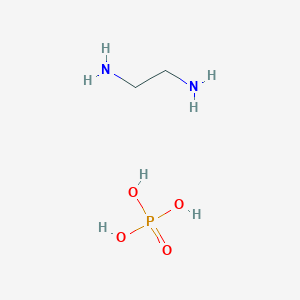

2-Diethylaminoethyl hexanoate is a useful research compound. Its molecular formula is C12H25NO2 and its molecular weight is 215.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Diethylaminoethyl hexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Diethylaminoethyl hexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

植物生长调节剂

2-二乙胺基乙基己酸酯是一种植物生长调节剂 . 它用于增强植物的生长发育。 然而,关于其在该领域的具体应用的详细信息有限 .

水稻种植中的耐寒性

DA-6的重要应用之一是水稻种植 . 据发现,它可以提高早粳稻在抽穗期的耐寒性 . 在进行冷水胁迫 (CWS) 前一天,用 500、200、20、2、0.2 和 0 mg/L 的 DA-6 浓度喷洒了不同耐寒性水平的水稻品种 .

生理和生化特性的增强

据观察,DA-6 增强了冷水胁迫下水稻植株的各种生理和生化特性 . 它提高了过氧化物酶活性,延迟了氮和叶绿素的降解,保持了可溶性蛋白和钾的含量,并抑制了两种品种在 CWS 条件下叶片中丙二醛的积累<a aria-label="2: DA-6 has been observed to enhance various physiological and biochemical characteristics of rice plants under cold water

作用机制

Target of Action

2-Diethylaminoethyl hexanoate, also known as DA-6, is primarily used as a plant growth regulator . It is known to stimulate the regeneration of adventitious buds , thereby playing a crucial role in plant growth and development.

Result of Action

The primary result of 2-Diethylaminoethyl hexanoate’s action is the promotion of plant growth. It has been reported to increase crop yields and enhance plants’ resistance to infections . By potentially influencing energy production and utilization within the plant, it may also enhance the plant’s stress resistance and overall health .

安全和危害

When handling 2-Diethylaminoethyl hexanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

Research has shown that 2-Diethylaminoethyl hexanoate (DA-6) can significantly mitigate the drought-induced reduction in germination percentage, germination vigor, germination index, seed vigor index, root length, shoot length, and fresh weight after 7 days of seed germination . This suggests that DA-6 mediated seeds germination and drought tolerance associated with changes in endogenous phytohormones resulting in increased starch degradation, osmotic adjustment, antioxidants activity, and dehydrins accumulation during seed germination under water deficient condition . This could be a promising direction for future research.

生化分析

Biochemical Properties

2-Diethylaminoethyl hexanoate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to improve nitrogen metabolism in plants by regulating the content of nucleic acid and protein, and the activity of antioxidant enzymes . The nature of these interactions involves the modulation of enzyme activities and the enhancement of biochemical processes that promote plant growth .

Cellular Effects

2-Diethylaminoethyl hexanoate exerts various effects on cells and cellular processes. It influences cell function by enhancing photosynthesis and modulating oxygen metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism, thereby promoting the growth and improving the stress resistance of plants .

Molecular Mechanism

The molecular mechanism of action of 2-Diethylaminoethyl hexanoate involves its binding interactions with biomolecules and its influence on enzyme activities and gene expression. It enhances the activities of antioxidant enzymes and promotes the synthesis of nucleic acids and proteins . These actions contribute to its effects at the molecular level, leading to improved plant growth and stress resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Diethylaminoethyl hexanoate change over time. It has been observed that the compound’s impact on plant growth and selenium uptake increases when the concentration is not higher than 20 mg/L . These effects decrease when the concentration exceeds this threshold . This indicates that 2-Diethylaminoethyl hexanoate has a certain degree of stability and does not degrade rapidly in the environment .

Metabolic Pathways

2-Diethylaminoethyl hexanoate is involved in several metabolic pathways. It enhances nitrogen metabolism in plants and promotes the synthesis of nucleic acids and proteins . It also interacts with enzymes involved in these pathways, leading to increased enzyme activities .

属性

IUPAC Name |

2-(diethylamino)ethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIJVYPRKAWFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564151 | |

| Record name | 2-(Diethylamino)ethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10369-83-2 | |

| Record name | Diethyl aminoethyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10369-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)ethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-(diethylamino)ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Diethylaminoethyl Hexanoate influence plant growth under salt stress?

A1: Research suggests that 2-Diethylaminoethyl Hexanoate can mitigate the negative effects of salt stress in rice seedlings. [, ] When applied as a foliar spray, it appears to enhance the plant's antioxidant system, leading to increased activity of antioxidant enzymes and higher levels of osmoregulatory substances. [] This, in turn, helps to reduce the accumulation of reactive oxygen species (ROS) like malondialdehyde, hydrogen peroxide, and superoxide anions, which are known to damage plant cells under stress conditions. [] Additionally, 2-Diethylaminoethyl Hexanoate treatment has been linked to positive changes in endogenous hormone levels, including increased gibberellic acid (GA3), jasmonic acid (JA), indole-3-acetic acid (IAA), salicylic acid (SA), and zeatin riboside (ZR), while decreasing abscisic acid (ABA) levels. [] These hormonal shifts likely contribute to the observed improvement in growth and stress tolerance.

Q2: Has 2-Diethylaminoethyl Hexanoate been detected as a residue in food products?

A2: Yes, analytical methods have been developed to detect 2-Diethylaminoethyl Hexanoate residues in various fruits. [] A study utilizing a modified QuEChERS method combined with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) found 2-Diethylaminoethyl Hexanoate present in some fruit samples. [] This highlights the importance of monitoring for potential residues in food products to ensure consumer safety and regulatory compliance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

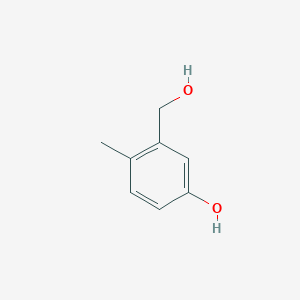

![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)